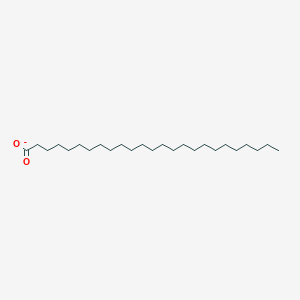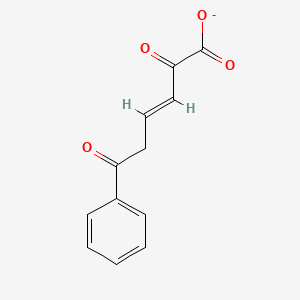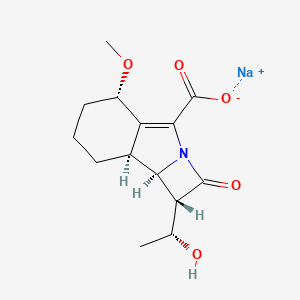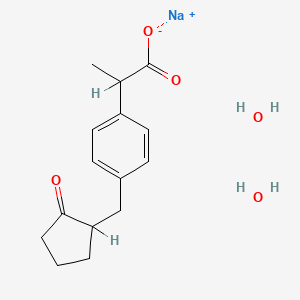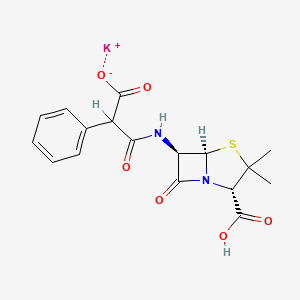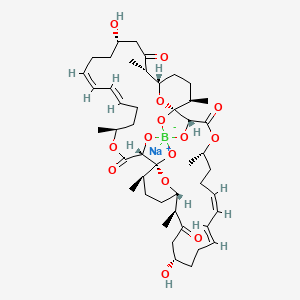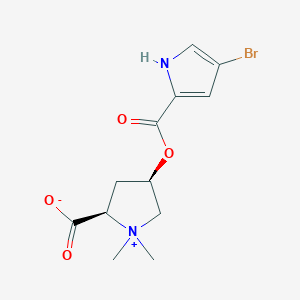
Damituricin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Damituricin is a natural product found in Axinella damicornis with data available.
Scientific Research Applications
Bioactive Properties and Receptor Activity
Damituricin, along with another compound damipipecolin, was isolated from the Mediterranean sponge Axinella damicornis. These compounds are identified as bromopyrrole alkaloids. Damituricin, in particular, was found to modulate serotonin receptor activity in vitro. This finding suggests potential therapeutic applications in neurological or psychiatric conditions where serotonin regulation is a factor (Aiello et al., 2007).
Potential in Drug Discovery
While specific research on damituricin in the context of drug discovery is limited, the broader field of drug discovery, including the study of new compounds like damituricin, has evolved significantly. Advances in molecular biology and genomic sciences have enhanced drug research, contributing to the identification and development of novel therapeutic agents (Drews, 2000). This context is relevant as it highlights the process through which compounds like damituricin might be developed into therapeutic drugs.
Broader Application in Biomedical Research
While not directly related to damituricin, it's important to understand the general landscape of biomedical research and drug development. Innovative methods like the use of human-induced pluripotent stem cells (hiPSC) have revolutionized the way drugs are tested and diseases are modeled. This approach could potentially be applied to test the efficacy and safety of compounds like damituricin in a controlled, laboratory setting (Zanella et al., 2014).
properties
Product Name |
Damituricin |
|---|---|
Molecular Formula |
C12H15BrN2O4 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
(2R,4R)-4-(4-bromo-1H-pyrrole-2-carbonyl)oxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylate |
InChI |
InChI=1S/C12H15BrN2O4/c1-15(2)6-8(4-10(15)11(16)17)19-12(18)9-3-7(13)5-14-9/h3,5,8,10H,4,6H2,1-2H3,(H-,14,16,17,18)/t8-,10-/m1/s1 |
InChI Key |
STWZXBZABSCBFO-PSASIEDQSA-N |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@@H]1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)[O-])OC(=O)C2=CC(=CN2)Br)C |
synonyms |
damituricin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



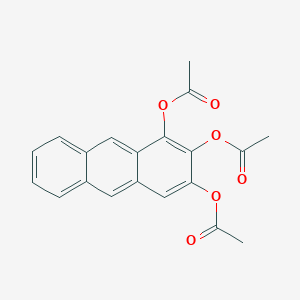

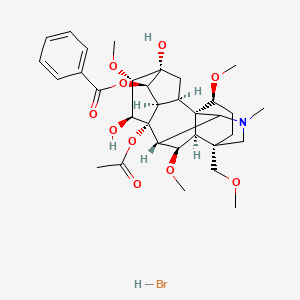

![(5R)-3-[3-fluoro-4-(1-oxidotetrahydro-2H-thiopyran-4-yl)phenyl]-2-oxo-1,3-oxazolidine-5-carboxamide](/img/structure/B1260902.png)
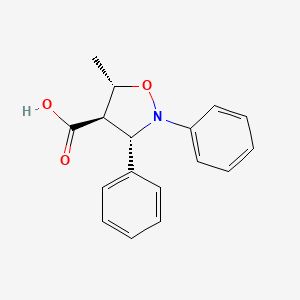
![(NE)-N-[3-[3-[[(3Z)-3-hydroxyimino-2-methylbutan-2-yl]amino]propylamino]-3-methyl-1-(2-nitroimidazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B1260906.png)
